Bax activator-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

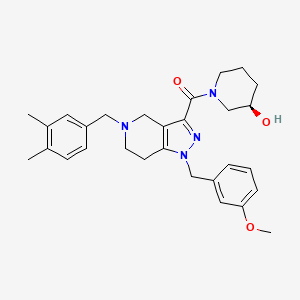

[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVSYZSZXRLCF-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bax Activator-1

Executive Summary: The pro-apoptotic protein BAX represents a critical control point in the intrinsic pathway of apoptosis. Its activation triggers mitochondrial outer membrane permeabilization (MOMP), a point of no return for a cell committed to die. While many cancer therapies indirectly lead to BAX activation, direct pharmacological activation has emerged as a promising therapeutic strategy, particularly for malignancies that have developed resistance to upstream apoptotic signals. This document provides a detailed technical overview of the mechanism of action of BAX Trigger Site Activator 1 (BTSA1), a potent and selective small-molecule activator of BAX. We will dissect its molecular interactions, the conformational changes it induces, and the downstream cellular events, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: Direct Engagement of the BAX Trigger Site

The BCL-2 family protein BAX is a central mediator of apoptosis[1][2][3]. In healthy cells, BAX primarily exists as an inactive, cytosolic monomer[4][5]. Its activation is a multi-step process involving conformational changes, mitochondrial translocation, and oligomerization. BTSA1 circumvents upstream signaling pathways by directly engaging BAX to initiate this cascade.

1.1 Binding to a Novel N-Terminal Activation Site

Unlike BH3-only proteins that can bind to the canonical BH3 groove of BCL-2 family members, BTSA1 interacts with a distinct, novel activation site on BAX. This "trigger site" is located at the N-terminus of the BAX protein. BTSA1 binds with high affinity and specificity to this site, a critical interaction that initiates the activation sequence. This unique binding site may be key to its selectivity for BAX over other BCL-2 family proteins like BCL-XL, MCL-1, and BFL-1.

1.2 Induction of Allosteric Conformational Changes

Upon binding to the trigger site, BTSA1 induces a series of allosteric conformational changes that convert the inactive BAX monomer into a pro-apoptotic conformation. Key structural reorganizations include:

-

Displacement of the α1-α2 Loop: The engagement by BTSA1 causes the loop between the α1 and α2 helices to shift from a "closed" to an "open" conformation.

-

Mobilization of the C-terminal Helix: This initial change leads to the mobilization of the C-terminal α9 helix, which in the inactive state is tucked into the protein's hydrophobic groove. Its release is crucial for subsequent mitochondrial membrane insertion.

-

Exposure of the BAX BH3 Domain: The conformational shift unmasks the intrinsic BH3 domain of BAX. This is a critical step, as the exposed BH3 domain can then interact with other BAX molecules, propagating the activation signal.

1.3 Mitochondrial Translocation, Oligomerization, and Permeabilization

The conformational changes triggered by BTSA1 lead to a cascade of events at the mitochondrial outer membrane (MOM):

-

Translocation: Activated BAX monomers translocate from the cytosol to the MOM.

-

Oligomerization: At the membrane, activated BAX monomers assemble into higher-order oligomers, forming pores. This process includes an auto-activation loop where the exposed BH3 domain of an activated BAX monomer can engage the trigger site of an inactive BAX monomer, amplifying the signal.

-

MOMP: The formation of BAX oligomeric pores leads to Mitochondrial Outer Membrane Permeabilization (MOMP).

1.4 Downstream Apoptotic Signaling

MOMP is the irreversible step that commits the cell to apoptosis. The BAX pores allow for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to the adaptor protein Apaf-1, triggering the assembly of the "apoptosome".

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7. These caspases then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Signaling Pathway Visualization

The following diagram illustrates the complete signaling cascade initiated by BTSA1.

Caption: Signaling pathway of BTSA1-induced apoptosis.

Quantitative Data Summary

The potency of BAX activators is determined through various biochemical and cell-based assays. The table below summarizes key quantitative data for BTSA1 and another reported BAX activator, compound 106.

| Compound | Assay Type | Description | Value | Reference |

| BTSA1 | Competitive Fluorescence Polarization | Competition against FITC-BIM SAHBA2 for binding to the BAX trigger site. | IC50 = 250 nM | |

| BTSA1 | Direct Fluorescence Polarization | Direct binding of fluorescein-labeled BTSA1 to BAX. | EC50 = 144 nM | |

| Compound 106 | Cell Viability Assay | Induction of apoptosis in various tumor cell lines after 48 hours. | 20 - 80 µM |

Cellular Context and Selectivity

The efficacy of BTSA1 is influenced by the basal state of BAX within the cell.

-

Selectivity: BTSA1 demonstrates high specificity for BAX, showing no capacity to compete for the BH3-binding groove of anti-apoptotic proteins like BCL-XL, MCL-1, or BFL-1 at concentrations up to 50 μM.

-

BAX Conformation: The sensitivity of cells to BTSA1 is regulated by the cytosolic conformation of BAX. Cells where BAX exists predominantly as a monomer are more sensitive to BTSA1-induced apoptosis. In contrast, cells where BAX is in an auto-inhibited dimeric state are more resistant, as the trigger site is less accessible.

The diagram below illustrates this logical relationship.

Caption: Cellular BAX conformation regulates sensitivity to BTSA1.

Key Experimental Protocols

The characterization of BTSA1 relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Competitive Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (IC50) of a compound to the BAX trigger site by measuring its ability to displace a fluorescently labeled probe.

Objective: To quantify the potency of BTSA1 in displacing a high-affinity fluorescent probe (FITC-BIM SAHBA2) from recombinant BAX protein.

Materials:

-

Recombinant full-length human BAX protein

-

FITC-labeled BIM SAHBA2 peptide (fluorescent probe)

-

BTSA1 (or other test compounds) dissolved in DMSO

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of BAX protein in assay buffer. The final concentration should be optimized to yield a stable FP signal with the probe (e.g., 500 nM).

-

Prepare a 2X solution of FITC-BIM SAHBA2 in assay buffer. The final concentration should be low enough to avoid signal saturation but high enough for a stable baseline (e.g., 20 nM).

-

Prepare a serial dilution of BTSA1 in DMSO, then dilute into assay buffer to create 4X final concentrations.

-

-

Assay Procedure:

-

Add 5 µL of assay buffer containing the appropriate concentration of BTSA1 to each well. Include "no inhibitor" (DMSO vehicle) and "no protein" (buffer only) controls.

-

Add 10 µL of the 2X BAX/FITC-BIM SAHBA2 pre-mixture to each well. This pre-mixture is made by combining the 2X BAX and 2X probe solutions and incubating for 30 minutes at room temperature.

-

The final volume in each well is 20 µL.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization on a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

The raw millipolarization (mP) units are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of BTSA1 required to displace 50% of the fluorescent probe.

-

A workflow for this assay is visualized below.

Caption: Experimental workflow for the competitive FP assay.

Cell Viability and Apoptosis Assays

Objective: To measure the effect of BTSA1 on the viability and induction of apoptosis in cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML3, THP-1)

-

Culture medium and supplements

-

White, clear-bottom 96-well plates

-

BTSA1 stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Caspase-Glo® 3/7 Assay (Promega)

-

Luminometer

Methodology (Cell Viability):

-

Seed cells (e.g., 2 x 104 cells/well) in 96-well white plates.

-

Treat cells with a serial dilution of BTSA1 or vehicle control (e.g., 0.15% DMSO).

-

Incubate for a specified time (e.g., 24 hours) at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the culture volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.

Methodology (Caspase-3/7 Activation):

-

Follow steps 1-3 of the cell viability protocol, but incubate for a shorter duration (e.g., 4-6 hours) as caspase activation is an earlier event.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix and incubate at room temperature for 1 hour.

-

Measure luminescence. The signal is proportional to the activity of caspase-3 and -7.

BAX Translocation and Cytochrome c Release Assay

Objective: To determine if BTSA1 treatment causes the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.

Materials:

-

Cells treated with BTSA1 or vehicle

-

Mitochondria Isolation Kit (e.g., Thermo Scientific)

-

Protein quantitation assay (e.g., BCA)

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Primary antibodies: anti-BAX, anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies and chemiluminescent substrate

Methodology:

-

Treat cells (e.g., 1-5 x 107) with BTSA1 for the desired time (e.g., 6 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit or a Dounce homogenizer-based protocol.

-

Determine the protein concentration of each fraction.

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate. An increase in BAX signal in the mitochondrial fraction and cytochrome c in the cytosolic fraction indicates activation.

References

- 1. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Activation of BAX by BTSA1 Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bax gene stimulators and how do they work? [synapse.patsnap.com]

The Direct Activation of BAX: A Technical Whitepaper on the Discovery and Development of BAX Activator-1 (BTSA1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein BAX serving as a critical executioner of programmed cell death. Dysregulation of this pathway is a hallmark of cancer, often leading to therapeutic resistance. This whitepaper provides a comprehensive technical overview of the discovery and development of BAX Activator-1 (BTSA1), a first-in-class small molecule that directly activates BAX. We detail the mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals interested in targeting the core apoptotic machinery for novel cancer therapeutics.

Introduction: Targeting the Gatekeeper of Apoptosis

The intrinsic apoptosis pathway is a tightly regulated process crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The BCL-2 family of proteins governs this pathway, with a delicate balance between pro-apoptotic members, such as BAX and BAK, and anti-apoptotic members, like BCL-2, BCL-XL, and MCL-1.[1] In healthy cells, BAX exists predominantly as an inactive monomer in the cytosol.[2] Upon apoptotic stimuli, BAX undergoes a significant conformational change, leading to its translocation to the outer mitochondrial membrane, where it oligomerizes and forms pores.[1][3] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in cell death.[4]

Cancer cells frequently evade apoptosis by overexpressing anti-apoptotic BCL-2 proteins, which sequester and inhibit BAX and other pro-apoptotic proteins. While BCL-2 inhibitors have shown clinical success, resistance can emerge through the upregulation of other anti-apoptotic family members. A novel therapeutic strategy is the direct activation of pro-apoptotic proteins. This approach bypasses the need to inhibit multiple anti-apoptotic proteins and directly engages the downstream executioner of apoptosis. This compound (BTSA1) is a small molecule developed through structure-based drug design to directly bind and activate BAX, offering a promising new avenue for cancer therapy.

Mechanism of Action of BTSA1

BTSA1 was identified through a screening campaign aimed at discovering compounds that could directly engage the N-terminal "trigger site" of BAX. This site is distinct from the canonical BH3-binding groove and is crucial for initiating the conformational changes required for BAX activation.

The binding of BTSA1 to this trigger site induces a conformational shift in the BAX protein, exposing its BH3 domain. This event initiates a cascade of events:

-

Conformational Change: BTSA1 binding to the inactive, cytosolic BAX monomer induces a conformational change, exposing the N-terminus and the BH3 domain.

-

Mitochondrial Translocation: The activated BAX monomer then translocates from the cytosol to the outer mitochondrial membrane.

-

Oligomerization: At the mitochondrial membrane, activated BAX molecules self-associate to form oligomers.

-

Pore Formation and MOMP: These BAX oligomers form pores in the outer mitochondrial membrane, leading to MOMP.

-

Apoptosis Induction: The release of cytochrome c from the intermembrane space into the cytosol triggers the formation of the apoptosome and activation of the caspase cascade, leading to programmed cell death.

Notably, BTSA1 demonstrates high selectivity for BAX over other BCL-2 family proteins, including the anti-apoptotic members BCL-XL, MCL-1, and BFL-1. This specificity minimizes off-target effects and suggests a favorable therapeutic window.

Quantitative Data Summary

The following tables summarize the key quantitative data for BTSA1 from preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy of BTSA1

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 250 nM | Competitive Fluorescence Polarization | Recombinant BAX | |

| EC50 | 144 nM | Direct Fluorescence Polarization | Recombinant BAX | |

| In Vitro Efficacy | Induces apoptosis in AML cell lines | Cell Viability Assay | MOLM-13, MV4-11, OCI-AML3 | |

| Selectivity | No significant binding | Competitive Fluorescence Polarization | BCL-XL, MCL-1, BFL-1 |

Table 2: In Vivo Pharmacokinetics of BTSA1 in Mice

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Plasma Half-life (T1/2) | 15 hours | Oral | NSG Mice | |

| Oral Bioavailability (%F) | 51% | Oral | NSG Mice | |

| Effective Dose | 10 mg/kg | Oral | AML Xenograft |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of BTSA1.

Competitive Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity of BTSA1 to the BAX trigger site by measuring the displacement of a fluorescently labeled probe.

-

Reagents and Materials:

-

Purified, recombinant human BAX protein

-

Fluorescein-labeled BIM BH3 stapled peptide (FITC-BIM SAHBA2)

-

BTSA1

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Triton X-100

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a working solution of recombinant BAX and FITC-BIM SAHBA2 in the assay buffer. The final concentrations should be optimized to achieve a stable and robust fluorescence polarization signal.

-

Dispense the BAX/probe mixture into the wells of the 384-well plate.

-

Prepare serial dilutions of BTSA1 in the assay buffer and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BTSA1 concentration and fitting the data to a sigmoidal dose-response curve.

-

Liposomal Permeabilization Assay

This cell-free assay assesses the ability of BTSA1-activated BAX to permeabilize mitochondrial-like membranes.

-

Reagents and Materials:

-

Purified, recombinant human BAX protein

-

BTSA1

-

Liposomes composed of mitochondrial-like lipids (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, cardiolipin)

-

Fluorescent dye (e.g., FITC-dextran) encapsulated within the liposomes

-

Quencher for the fluorescent dye (if using a FRET-based assay)

-

Assay Buffer: 10 mM HEPES, 100 mM KCl, pH 7.4

-

Fluorometer or plate reader

-

-

Procedure:

-

Prepare liposomes with encapsulated FITC-dextran.

-

In a microplate, combine recombinant BAX protein with serial dilutions of BTSA1 in the assay buffer.

-

Add the liposome solution to each well.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time. Complete lysis of liposomes with a detergent (e.g., Triton X-100) is used to determine the maximum fluorescence signal.

-

Data Analysis: The rate of liposomal permeabilization is determined by the increase in fluorescence intensity over time, normalized to the maximum signal.

-

Cytochrome c Release Assay (Western Blot)

This assay determines the release of cytochrome c from isolated mitochondria, a key event in apoptosis.

-

Reagents and Materials:

-

AML cell line (e.g., MOLM-13)

-

BTSA1

-

Mitochondria Isolation Kit

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat AML cells with BTSA1 at various concentrations and time points. Include a vehicle control.

-

Harvest the cells and isolate the cytosolic and mitochondrial fractions using a mitochondria isolation kit according to the manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions.

-

In Vivo AML Xenograft Model

This protocol outlines the evaluation of BTSA1's anti-tumor efficacy in a mouse model of AML.

-

Materials and Methods:

-

Immunodeficient mice (e.g., NOD/SCID gamma - NSG mice)

-

Human AML cell line (e.g., MOLM-13)

-

BTSA1

-

Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Oral gavage needles

-

-

Procedure:

-

Inject NSG mice intravenously with MOLM-13 cells.

-

Monitor the engraftment of AML cells by weekly peripheral blood analysis for human CD45+ cells.

-

Once engraftment is established, randomize the mice into treatment and control groups.

-

Administer BTSA1 (e.g., 10 mg/kg) or vehicle control daily via oral gavage.

-

Monitor the health of the mice daily, including body weight and signs of toxicity.

-

Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood.

-

At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) for analysis of tumor infiltration.

-

Data Analysis: Compare the tumor burden and survival rates between the BTSA1-treated and vehicle-treated groups.

-

Mandatory Visualizations

Signaling Pathway of BTSA1-Induced Apoptosis

Caption: Signaling pathway of BTSA1-induced apoptosis.

Experimental Workflow for BTSA1 Characterization

Caption: Experimental workflow for the characterization of BTSA1.

Conclusion

The discovery and development of BTSA1 represents a significant advancement in the field of apoptosis research and cancer therapy. By directly activating the pro-apoptotic protein BAX, BTSA1 offers a novel therapeutic strategy that circumvents common resistance mechanisms to conventional chemotherapies and BCL-2 inhibitors. Its high selectivity and oral bioavailability make it a promising candidate for further clinical development. The detailed experimental protocols and data presented in this whitepaper provide a foundational resource for researchers aiming to explore the therapeutic potential of direct BAX activation in various cancer models. Further investigation into the efficacy of BTSA1 in a broader range of malignancies and in combination with other anti-cancer agents is warranted.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Apoptosis: A Technical Guide to the Structural Basis of Bax Activation by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis. Its activation involves a series of conformational changes that lead to its mitochondrial translocation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane, committing the cell to death. Dysregulation of this process is a hallmark of many diseases, including cancer. Consequently, small molecules that can directly modulate Bax activity are of significant therapeutic interest. This technical guide provides an in-depth exploration of the structural basis of Bax activation by small molecules, detailing the binding sites, mechanisms of action, and the experimental methodologies used to elucidate these interactions. Quantitative data on known Bax activators and inhibitors are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of apoptosis and drug discovery.

Introduction: The Central Role of Bax in Apoptosis

Bax, a member of the Bcl-2 family of proteins, is a key executioner of the mitochondrial pathway of apoptosis.[1][2][3] In healthy cells, Bax primarily exists as an inactive monomer in the cytosol.[4][5] Upon receiving apoptotic stimuli, Bax undergoes a significant conformational change, translocates to the mitochondria, and inserts into the outer mitochondrial membrane (MOM). This leads to the formation of pores that permeabilize the MOM, releasing cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activate the caspase cascade and orchestrate cell death.

Given its pivotal role, direct pharmacological modulation of Bax presents a promising therapeutic strategy for diseases characterized by aberrant apoptosis, such as cancer. Small molecules that can directly activate Bax have the potential to overcome the resistance to apoptosis often observed in cancer cells due to the overexpression of anti-apoptotic Bcl-2 proteins. This guide delves into the structural intricacies of how small molecules can achieve this activation.

Small Molecule Binding Sites on Bax

Structural and biochemical studies have identified several distinct binding sites on the Bax protein that can be targeted by small molecules to either activate or inhibit its function.

-

The "Trigger Site": Located at the N-terminus of Bax, this site is formed by the junction of the α1 and α6 helices. It serves as a primary activation site, where the binding of activator BH3-only proteins, and some small molecules, initiates a cascade of conformational changes.

-

The Canonical Hydrophobic Groove: This groove, formed by helices α3 to α5, is the binding site for the BH3 domains of other Bcl-2 family proteins and is involved in Bax homo-oligomerization. In its inactive state, this groove is occupied by the C-terminal α9 helix of Bax. Small molecules can target this site to promote Bax activation.

-

The S184 Pocket: A small pocket centered around the serine 184 residue has been identified as a binding site for a class of small molecule Bax agonists (SMBAs).

-

Allosteric Sites: A pocket at the junction of the α3-α4 and α5-α6 hairpins has been identified as an allosteric site. Small molecules binding here can sensitize Bax to activation by other signals. Another allosteric inhibitory site has been identified near the vMIA binding site.

Mechanisms of Bax Activation and Inhibition by Small Molecules

Small molecules employ diverse mechanisms to modulate Bax activity, leading to either its activation and subsequent apoptosis or its inhibition.

Direct Activation

Direct activators bind to specific sites on Bax, inducing conformational changes that lead to its activation. A key event in this process is the mobilization of the α1-α2 loop and the exposure of the BH3 domain (α2 helix). This is often followed by the release of the C-terminal α9 helix from the canonical hydrophobic groove, facilitating mitochondrial translocation and oligomerization.

Allosteric Sensitization

Some small molecules act as allosteric sensitizers. They bind to a site distinct from the primary activation sites and induce subtle conformational changes that lower the energy barrier for activation by other pro-apoptotic signals, such as BH3-only proteins. This sensitization enhances the apoptotic response to cellular stress.

Inhibition of Oligomerization

Conversely, small molecule inhibitors can prevent Bax-mediated apoptosis by interfering with its oligomerization process at the mitochondrial membrane. These molecules may not prevent the initial translocation of Bax to the mitochondria but block the formation of the higher-order oligomers necessary for pore formation.

Quantitative Data on Small Molecule Modulators of Bax

The following tables summarize the quantitative data for known small molecule activators and inhibitors of Bax, providing key metrics for their activity.

Table 1: Small Molecule Activators of Bax

| Compound | Binding Site | Method of Identification | Activity | Quantitative Data | Reference |

| BAM7 | Trigger Site (α1/α6) | In silico screen, FPA | Direct Activator | IC50: 3.3 µM (FPA) | |

| BTSA1 | Trigger Site (α1/α6) | Pharmacophore-based screen | Direct Activator | EC50: 144 nM (Direct binding) | |

| Compound 106 | Canonical Hydrophobic Groove | Virtual Screen | Direct Activator | Induces Bax-dependent apoptosis | |

| SMBA1 | S184 Pocket | Computational Screen | Direct Activator | Ki: 43.3 nM | |

| BIF-44 | vMIA Binding Site (Allosteric) | Fragment Screen (NMR) | Sensitizer | - |

Table 2: Small Molecule Inhibitors of Bax

| Compound | Binding Site | Method of Identification | Activity | Quantitative Data | Reference |

| BAI1 | Allosteric site near vMIA site | Liposome release screen | Allosteric Inhibitor | IC50: 3.3 µM (Liposome permeabilization), Kd: 15.0 µM | |

| MSN-125 | Not fully characterized | Screen for inhibitors of MOMP | Inhibits Oligomerization | IC50: 4 µM (MOMP) | |

| MSN-50 | Not fully characterized | Screen for inhibitors of MOMP | Inhibits Oligomerization | - |

Signaling Pathways and Experimental Workflows

Visualizing the complex processes of Bax activation and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these key aspects.

Caption: Signaling pathway of Bax activation by a small molecule activator.

Caption: Experimental workflow for identifying and characterizing small molecule modulators of Bax.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Bax activation by small molecules.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay measures the binding of a small molecule to Bax by competing with a fluorescently labeled peptide that is known to bind to the same site.

Materials:

-

Recombinant full-length human Bax protein

-

Fluorescently labeled peptide (e.g., FITC-BIM SAHB)

-

Small molecule compound library

-

Assay buffer (e.g., 20 mM HEPES pH 7.2, 150 mM KCl)

-

384-well black, non-binding surface plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of Bax protein and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Dispense the Bax/fluorescent peptide mixture into the wells of the 384-well plate.

-

Add the small molecule compounds at various concentrations to the wells. Include a negative control (DMSO) and a positive control (unlabeled BIM SAHB).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value, which is the concentration of the small molecule that displaces 50% of the fluorescent peptide from Bax.

Liposome Permeabilization Assay

This assay assesses the ability of a small molecule to induce Bax-mediated permeabilization of artificial membranes.

Materials:

-

Recombinant full-length human Bax protein

-

Small molecule activator

-

Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX)

-

Assay buffer (e.g., 10 mM HEPES pH 7.2, 200 mM NaCl, 0.1 mM EDTA)

-

Fluorimeter

Procedure:

-

Prepare liposomes with a lipid composition that mimics the mitochondrial outer membrane.

-

In a fluorimeter cuvette, add the liposomes to the assay buffer.

-

Add the small molecule activator at the desired concentration and incubate for a short period.

-

Add the Bax protein to initiate the reaction.

-

Monitor the increase in fluorescence over time at 37°C. As Bax forms pores in the liposomes, the dye and quencher are released and diluted, leading to an increase in fluorescence.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% permeabilization).

-

Calculate the percentage of permeabilization relative to the detergent control.

NMR Spectroscopy for Structural Changes

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of a small molecule on Bax and to observe conformational changes upon binding.

Materials:

-

¹⁵N-labeled recombinant full-length human Bax protein

-

Small molecule compound

-

NMR buffer (e.g., 20 mM Phosphate buffer pH 6.2, 50 mM NaCl, 1 mM DTT, 10% D₂O)

-

NMR spectrometer

Procedure:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Bax protein.

-

Titrate the small molecule compound into the Bax sample in stepwise increments.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Analyze the chemical shift perturbations (CSPs) of the backbone amide signals. Residues with significant CSPs are likely part of or near the binding site.

-

Larger-scale changes in the spectrum, such as the appearance of new peaks or disappearance of existing ones, can indicate significant conformational changes.

Bax Oligomerization Assay (Cross-linking)

This assay is used to determine if a small molecule induces the oligomerization of Bax.

Materials:

-

Recombinant full-length human Bax protein

-

Small molecule activator

-

Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

-

Reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Bax antibody

Procedure:

-

Incubate Bax protein with the small molecule activator in the reaction buffer for a specified time to allow for activation and potential oligomerization.

-

Add the cross-linking agent (DSS) to the reaction mixture and incubate for a short period to covalently link interacting Bax monomers.

-

Quench the cross-linking reaction.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-Bax antibody.

-

The appearance of higher molecular weight bands corresponding to Bax dimers, trimers, and larger oligomers indicates that the small molecule induces Bax oligomerization.

Conclusion

The direct activation of Bax by small molecules represents a promising frontier in cancer therapy and the treatment of other diseases with apoptosis defects. A thorough understanding of the structural basis of these interactions is paramount for the rational design of novel and more potent Bax modulators. This guide has provided a comprehensive overview of the known binding sites, mechanisms of action, and the experimental techniques employed to study these phenomena. The presented data and visualizations serve as a valuable resource for researchers dedicated to unraveling the complexities of Bax regulation and harnessing its therapeutic potential. Continued research in this area will undoubtedly lead to the development of innovative therapeutic strategies targeting the core machinery of apoptosis.

References

- 1. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical modulation of cytosolic BAX homodimer potentiates BAX activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bax Activator-1 Binding Site on the BAX Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Bax activator-1 and its analogs on the pro-apoptotic protein BAX. The information presented herein is intended to support research and drug development efforts targeting the intrinsic apoptosis pathway.

Introduction: Targeting BAX for Apoptosis Induction

The B-cell lymphoma 2 (BCL-2)-associated X protein (BAX) is a pivotal regulator of the intrinsic apoptotic pathway. In healthy cells, BAX exists predominantly as an inactive monomer in the cytosol.[1] Upon receiving an apoptotic stimulus, BAX undergoes a series of conformational changes, translocates to the outer mitochondrial membrane, and oligomerizes to form pores that lead to the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in cell death.[1]

Direct activation of BAX represents a promising therapeutic strategy for diseases characterized by apoptosis evasion, such as cancer. Small molecules that can directly bind to and activate BAX have the potential to bypass upstream resistance mechanisms and potently induce apoptosis in cancer cells. This guide focuses on a class of such molecules, exemplified by this compound (compound 106) and the more potent BAX Trigger Site Activator 1 (BTSA1), which target a specific activation site on the BAX protein.

The this compound Binding Site: A Novel "Trigger Site"

Contrary to the canonical BH3-binding groove that mediates interactions between many BCL-2 family members, this compound and its analogs bind to a distinct, allosteric site on the BAX protein. This novel binding site, often referred to as the "trigger site," is located at the N-terminus of the protein, at the interface of the α1 and α6 helices.[2][3]

Engagement of this trigger site by an activator molecule initiates a cascade of conformational changes that are critical for BAX activation. Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in mapping this interaction, revealing that the binding of activators like BIM SAHB (a stabilized alpha-helix of the BIM BH3 domain that mimics the action of small molecule activators) and BTSA1 induces significant chemical shift perturbations in the residues of the α1 and α6 helices and the flexible loop between α1 and α2.[2]

Mutagenesis studies have confirmed the functional significance of this site. For instance, a single point mutation of lysine at position 21 to glutamate (K21E) in BAX significantly impairs its activation by BIM SAHB, highlighting the critical role of this residue in the binding and activation process.

Quantitative Analysis of Bax Activator Binding

The binding affinity of various activators to the BAX trigger site has been quantified using several biophysical techniques. These data are crucial for understanding the potency of these molecules and for guiding further drug development.

| Activator | Method | Parameter | Value | Reference |

| BTSA1 | Competitive Fluorescence Polarization Assay | IC50 | 250 nM | |

| Direct Binding of Fluorescein-labeled BTSA1 | EC50 | 144 nM | ||

| BIM SAHBA | Equilibrium Fluorescence Polarization | Kd | 1-11 nM (for anti-apoptotic BCL-2 proteins) | |

| This compound (compound 106) | Dose-dependent apoptosis induction | - | Micromolar range |

Mechanism of Action: From Binding to Pore Formation

The binding of an activator to the BAX trigger site initiates a multi-step activation cascade. This process can be broadly categorized into the following key events:

-

Conformational Change: The initial binding event at the α1-α6 trigger site induces a conformational change that leads to the exposure of the otherwise buried N-terminal 6A7 epitope and the BH3 domain of BAX.

-

Mitochondrial Translocation: In its activated state, BAX translocates from the cytosol to the outer mitochondrial membrane.

-

Oligomerization: Once at the mitochondria, activated BAX monomers self-associate to form higher-order oligomers.

-

Pore Formation and Apoptosis: These BAX oligomers form pores in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, resulting in apoptosis.

Key Experimental Protocols

This section provides an overview of the methodologies used to study the interaction between Bax activators and BAX.

This assay is used to quantify the binding affinity between a fluorescently labeled molecule (probe) and a protein of interest. In the context of BAX activators, a competitive FP assay is often employed.

Principle: A fluorescently labeled peptide corresponding to the BIM BH3 domain (e.g., FITC-BIM SAHB) is used as a probe that binds to the BAX trigger site. When the probe is bound to the larger BAX protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled competitor (e.g., BTSA1) is introduced, it displaces the probe from BAX, leading to a decrease in the polarization signal.

Methodology:

-

Reagents: Purified recombinant BAX protein, FITC-labeled BIM SAHB probe, unlabeled Bax activator (e.g., BTSA1), and assay buffer.

-

Procedure:

-

A fixed concentration of BAX and the FITC-BIM SAHB probe are incubated together to form a complex.

-

Serial dilutions of the unlabeled Bax activator are added to the complex.

-

The mixture is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The data are plotted as fluorescence polarization versus the concentration of the unlabeled activator. The IC50 value, which is the concentration of the activator required to displace 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve.

NMR spectroscopy is a powerful technique to identify the binding site of a ligand on a protein at atomic resolution.

Principle: 15N-labeled BAX protein is used. The 1H-15N HSQC spectrum of the protein provides a unique peak for each backbone amide group. Upon binding of a ligand (e.g., BIM SAHB or BTSA1), the chemical environment of the amino acid residues at the binding site is altered, leading to shifts in the positions of their corresponding peaks in the spectrum.

Methodology:

-

Sample Preparation: Uniformly 15N-labeled full-length human BAX is expressed and purified. The protein is prepared in an NMR buffer (e.g., 10 mM sodium acetate, pH 6.0).

-

Titration: A stock solution of the Bax activator is added stepwise to the 15N-BAX sample.

-

Data Acquisition: A series of 1H-15N HSQC spectra are acquired at each titration point on a high-field NMR spectrometer (e.g., 800 MHz).

-

Data Analysis: The spectra are processed and analyzed to identify the residues that show significant chemical shift perturbations upon ligand binding. These residues are then mapped onto the three-dimensional structure of BAX to delineate the binding site.

This assay is used to assess the ability of a compound to induce the oligomerization of BAX, a key step in its activation.

Principle: Size Exclusion Chromatography (SEC) is used to separate proteins based on their size. Monomeric BAX will elute at a certain volume, while larger oligomeric forms will elute earlier.

Methodology:

-

Incubation: Monomeric BAX is incubated with the Bax activator in a suitable buffer (e.g., 20 mM Hepes/KOH pH 7.2-7.4, 150 mM KCl) at room temperature.

-

Chromatography: The incubation mixture is loaded onto an SEC column.

-

Detection: The elution profile is monitored by UV absorbance at 280 nm. The appearance of peaks corresponding to higher molecular weight species indicates oligomerization.

This assay assesses the functional consequence of BAX activation, which is the permeabilization of the mitochondrial outer membrane.

Principle: Isolated mitochondria are incubated with recombinant BAX and the activator compound. If BAX is activated, it will form pores in the mitochondrial membrane, leading to the release of cytochrome c into the supernatant.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from BAX/BAK double knockout (DKO) mouse embryonic fibroblasts (MEFs).

-

Reconstitution: The isolated mitochondria are incubated with recombinant BAX protein and the Bax activator.

-

Separation: The reaction mixture is centrifuged to separate the mitochondrial pellet from the supernatant.

-

Detection: The supernatant is analyzed by Western blotting using an antibody against cytochrome c to detect its release.

Conclusion

The discovery of the N-terminal "trigger site" on BAX has opened up new avenues for the development of direct BAX activators. Molecules like this compound and BTSA1 have demonstrated the feasibility of this approach, showing potent and selective induction of apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore this promising therapeutic strategy. A thorough understanding of the binding site, mechanism of action, and methods for characterization is essential for the successful development of the next generation of BAX-targeted cancer therapies.

References

- 1. Mitochondrial residence of the apoptosis inducer BAX is more important than BAX oligomerization in promoting membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dynamics of BAX Activation: A Technical Guide to Conformational Changes Induced by Bax Activator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-apoptotic protein BAX stands as a crucial gateway to the intrinsic pathway of apoptosis, making it a prime target for therapeutic intervention in diseases characterized by aberrant cell survival, such as cancer. In its inactive state, BAX resides as a soluble monomer in the cytosol. Upon receiving an apoptotic stimulus, it undergoes a series of profound conformational changes, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent permeabilization of the membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in caspase activation and cell death.[1][2]

Small molecule activators of BAX represent a promising strategy to directly trigger this apoptotic cascade. Among these, Bax activator-1 (also known as compound 106) has been identified as a molecule that can induce BAX-dependent apoptosis.[3][4] This technical guide provides an in-depth exploration of the conformational changes in BAX induced by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events.

Quantitative Data on this compound (Compound 106)

| Cell Line | Activator Concentration (µM) | Observed Effect | Reference |

| Murine Lewis Lung Carcinoma (LLC) | 20 - 80 | Dose-dependent induction of apoptosis | [3] |

| Human Non-Small Cell Lung Carcinoma (A549) | 20 - 80 | Dose-dependent induction of apoptosis | |

| Human Pancreatic Carcinoma (PANC-1) | 20 - 80 | Dose-dependent induction of apoptosis | |

| Bax-expressing cells (specific cell line not detailed) | Not specified | Significant cell death and caspase 3/7 activation |

Table 1: Quantitative data on the pro-apoptotic effects of this compound (compound 106) in various cell lines.

For context, a more potent and pharmacologically optimized BAX activator, BTSA1, has been shown to compete for the BAX trigger site with an IC50 of 250 nM.

Key Conformational Changes in BAX upon Activation

The activation of BAX by small molecules like this compound is a multi-step process involving significant structural rearrangements:

-

Exposure of the N-terminus: In its inactive cytosolic state, the N-terminal region of BAX is concealed. A critical early event in BAX activation is the exposure of this N-terminus, particularly an epitope recognized by the conformation-specific monoclonal antibody 6A7. This unmasking is a hallmark of BAX activation.

-

Displacement of the C-terminal α9-helix: The C-terminal α9-helix of BAX is a transmembrane domain that, in the inactive monomer, is sequestered within a hydrophobic groove of the protein. Activation triggers the release of this helix, which is essential for the protein's translocation to and insertion into the mitochondrial outer membrane.

-

Oligomerization: Once at the mitochondria, activated BAX monomers assemble into higher-order oligomers, forming pores that permeabilize the membrane.

Signaling Pathway of BAX Activation

The activation of BAX is a central event in the intrinsic apoptotic pathway. It can be triggered by various cellular stresses, which lead to the activation of BH3-only proteins. These proteins can then directly bind to and activate BAX or indirectly promote its activation by neutralizing anti-apoptotic BCL-2 family members. Activated BAX then oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates caspases and executes apoptosis.

Experimental Protocols

Studying the conformational changes in BAX induced by activators like this compound involves a variety of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Studying BA-1 Induced Conformational Changes

Fluorescence Polarization (FP) Assay for BAX-Activator Binding

This assay is used to study the direct binding of a small molecule to BAX in solution.

-

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from a BAX-binding partner (e.g., a BH3 domain) is used. When unbound, it tumbles rapidly, resulting in low polarization. When bound to BAX, its tumbling slows, increasing the polarization. A test compound that binds to the same site will compete with the fluorescent peptide, causing a decrease in polarization.

-

Materials:

-

Purified recombinant full-length BAX protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHBA2).

-

This compound (or other test compounds).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Black, low-volume 96- or 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled BH3 peptide and recombinant BAX in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

-

Serially dilute this compound in the assay buffer.

-

In the wells of the microplate, mix the BAX/fluorescent peptide solution with the different concentrations of this compound. Include controls with no activator (maximum polarization) and no BAX (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the polarization values against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Immunoprecipitation (IP) for Detecting BAX Conformational Change

This method utilizes a conformation-specific antibody to specifically capture activated BAX from cell lysates.

-

Principle: The monoclonal antibody 6A7 specifically recognizes an N-terminal epitope of BAX that is exposed only upon its activation. By using this antibody for IP, one can selectively isolate the conformationally changed BAX from a mixed population of inactive and active protein.

-

Materials:

-

Cells expressing BAX.

-

This compound.

-

Cell lysis buffer (non-denaturing, e.g., CHAPS-based).

-

Anti-BAX (6A7) monoclonal antibody.

-

Protein A/G-agarose or magnetic beads.

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

-

A pan-BAX antibody for detection.

-

-

Protocol:

-

Culture cells to the desired confluency and treat with this compound for various time points. Include an untreated control.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer on ice.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using a pan-BAX antibody to detect the amount of conformationally changed BAX.

-

Size-Exclusion Chromatography (SEC) for BAX Oligomerization

SEC separates molecules based on their size and can be used to monitor the conversion of BAX monomers to oligomers.

-

Principle: A column packed with a porous resin separates proteins based on their hydrodynamic radius. Larger molecules (oligomers) are excluded from the pores and elute earlier, while smaller molecules (monomers) enter the pores and elute later.

-

Materials:

-

Purified recombinant BAX protein.

-

This compound.

-

SEC column (e.g., Superdex 200).

-

Chromatography system (e.g., FPLC).

-

SEC buffer.

-

-

Protocol:

-

Incubate purified recombinant BAX with or without this compound under conditions that promote activation (e.g., in the presence of a mild detergent or liposomes).

-

Inject the reaction mixture onto a pre-equilibrated SEC column.

-

Run the chromatography at a constant flow rate and monitor the protein elution profile by measuring the absorbance at 280 nm.

-

Collect fractions across the elution profile.

-

Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-BAX antibody to identify the fractions containing monomeric and oligomeric BAX.

-

Compare the elution profiles of BAX with and without the activator to determine the extent of oligomerization.

-

Förster Resonance Energy Transfer (FRET) for In-Cell Conformational Change

FRET can be used to monitor changes in the distance between two fluorescently labeled sites on the BAX protein in living cells.

-

Principle: FRET is a non-radiative energy transfer process between two fluorophores (a donor and an acceptor) that are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the fluorophores. By labeling two specific residues in BAX with a FRET pair, changes in the distance between these residues upon activation can be measured as a change in FRET efficiency.

-

Materials:

-

Expression vectors for BAX fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP) at specific locations.

-

Mammalian cell line for transfection.

-

Transfection reagent.

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

-

This compound.

-

-

Protocol:

-

Co-transfect cells with the CFP-BAX and YFP-BAX expression vectors.

-

Allow the cells to express the fusion proteins for 24-48 hours.

-

Mount the cells on the fluorescence microscope and acquire baseline images in the donor, acceptor, and FRET channels.

-

Treat the cells with this compound to induce BAX conformational change.

-

Acquire time-lapse images to monitor the changes in FRET efficiency over time.

-

Analyze the images to calculate the FRET efficiency, which will reflect the change in proximity of the labeled sites on the BAX molecule.

-

Conclusion

This compound is a valuable tool for probing the intricate conformational changes that govern BAX-mediated apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of this and other BAX activators. A thorough understanding of these molecular events is paramount for the rational design and development of novel therapeutics that can effectively harness the apoptotic machinery for the treatment of cancer and other diseases.

References

- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Apoptosis: An In-depth Technical Guide to the Upstream and Downstream Signaling of Bax Activator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals. A key executioner of apoptosis is the pro-apoptotic protein Bax. In healthy cells, Bax exists as a dormant monomer primarily in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors and subsequent cell death.

Bax activator-1, also known as compound 106 or BTSA1, is a small molecule that directly binds to and activates Bax, triggering the apoptotic cascade in a targeted manner.[1] This technical guide provides a comprehensive overview of the upstream signaling pathways that regulate Bax and its activators, and the downstream consequences of Bax activation by molecules like this compound. It is intended to serve as a resource for researchers and drug development professionals working to harness the therapeutic potential of apoptosis induction.

Upstream Signaling: The Triggers for Bax Activation

The activation of Bax is a tightly regulated process initiated by a variety of cellular stress signals. These signals converge on a group of proteins known as the BH3-only proteins, which act as sentinels of cellular damage and stress. The upstream signaling pathways that lead to the activation of these sentinels and subsequently Bax are complex and interconnected, with the tumor suppressor p53 and the c-Jun N-terminal kinase (JNK) signaling pathways playing pivotal roles.

The p53-Mediated Apoptotic Pathway

The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, most notably DNA damage.[1][2] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis. One of the primary mechanisms by which p53 triggers apoptosis is through the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, including Bax itself and the BH3-only proteins PUMA (p53 upregulated modulator of apoptosis) and Noxa.[3][4]

-

PUMA and Noxa: These BH3-only proteins are potent activators of apoptosis. PUMA can directly bind to and activate Bax, as well as neutralize anti-apoptotic Bcl-2 proteins. Noxa primarily acts by inhibiting the anti-apoptotic protein Mcl-1, thereby liberating other pro-apoptotic proteins to activate Bax.

-

Direct Transcriptional Activation of Bax: p53 can directly bind to the promoter of the BAX gene and increase its expression, thereby increasing the cellular pool of this pro-apoptotic executioner.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by a wide range of cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and UV radiation. JNK signaling can promote apoptosis through both transcriptional and post-translational mechanisms that ultimately lead to Bax activation.

-

Transcriptional Regulation: Activated JNK can phosphorylate and activate transcription factors such as c-Jun (a component of the AP-1 complex) and p53. This can lead to the increased expression of pro-apoptotic genes, including BH3-only proteins like Bim and Bid, as well as Fas ligand (FasL), which can trigger the extrinsic apoptotic pathway that can cross-talk with the intrinsic pathway.

-

Post-Translational Modification: JNK can directly phosphorylate and regulate the activity of Bcl-2 family members. For instance, JNK can phosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation and promoting apoptosis. JNK can also phosphorylate and activate BH3-only proteins like Bim and Bid, enhancing their pro-apoptotic function.

Downstream Signaling: The Execution of Apoptosis

The direct activation of Bax by this compound bypasses the complex upstream signaling networks and directly initiates the downstream apoptotic cascade. This process is characterized by a series of well-defined molecular events culminating in the dismantling of the cell.

Mitochondrial Outer Membrane Permeabilization (MOMP)

Upon binding of this compound to its trigger site, Bax undergoes a significant conformational change. This exposes its hydrophobic domains, facilitating its insertion into the outer mitochondrial membrane. Once integrated into the membrane, activated Bax molecules oligomerize to form pores. This process of MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome.

-

Smac/DIABLO: These proteins inhibit the activity of Inhibitors of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.

Caspase Cascade Activation

The release of cytochrome c and the formation of the apoptosome lead to the activation of an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound (BTSA1).

Table 1: In Vitro Activity of this compound (BTSA1)

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Binding Affinity) | 250 nM | - | |

| EC50 (MOMP Induction) | 700 nM (for analog BTC-8) | HuH7 | |

| IC50 (Cell Viability) | 1-4 µM | AML cell lines |

Table 2: In Vivo Efficacy of this compound (Compound 106/BTC-8)

| Animal Model | Treatment | Outcome | Reference |

| C57BL/6 mice with LLC tumors | Compound 106 (40 mg/kg/day, i.p.) | Significant inhibition of tumor growth | |

| Murine Lewis lung carcinoma model | BTC-8 (1 mg/kg, i.p.) | 50% reduction in tumor mass after 4 days | |

| A549 lung cancer xenografts | SMBA1 (40 mg/kg) | Suppression of tumor growth |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Western Blotting for Bax and Cytochrome c Release

This protocol is adapted from standard western blotting procedures to detect Bax expression and its translocation, as well as the release of cytochrome c from the mitochondria.

1. Cell Lysis and Fractionation (for Cytochrome c Release):

-

Harvest ~5 x 107 cells by centrifugation (200 x g, 5 min, 4°C).

-

Wash cells with 10 ml of ice-cold PBS.

-

Resuspend the cell pellet in 1 ml of ice-cold Cytosol Extraction Buffer (e.g., from a commercial kit) containing DTT and protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer (30-50 passes).

-

Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.

2. Protein Quantification:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions (and total cell lysates for Bax expression) using a BCA Protein Assay Kit.

3. SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

- Anti-Bax antibody (e.g., Cell Signaling Technology, #2772) at 1:1000 dilution.

- Anti-Cytochrome c antibody (e.g., BD Biosciences, #556433) at 1:1000 dilution.

- Loading controls: Anti-β-actin (cytosolic fraction) and Anti-VDAC (mitochondrial fraction).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase-3/7 Activity Assay

This protocol describes a fluorometric or luminometric assay to quantify the activity of executioner caspases 3 and 7.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).

2. Assay Procedure (using a commercial kit like Promega's Caspase-Glo® 3/7):

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all experimental readings.

-

Plot the relative luminescence units (RLU) against the concentration of the Bax activator to generate a dose-response curve.

Conclusion

This compound and similar direct Bax agonists represent a promising therapeutic strategy for cancers that have developed resistance to upstream apoptotic signals. By directly targeting the core apoptotic machinery, these molecules can circumvent dysfunctional signaling pathways and effectively induce cell death in malignant cells. This technical guide has provided a detailed overview of the signaling pathways governing Bax activation and the downstream events that execute apoptosis. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug developers in their efforts to further investigate and harness the power of direct Bax activation for therapeutic benefit. Further research into the precise molecular interactions, optimization of compound efficacy and safety, and identification of predictive biomarkers will be crucial for the successful clinical translation of this innovative approach to cancer therapy.

References

Early Studies on the Efficacy of Bax Activator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early preclinical studies on Bax activator-1, with a particular focus on the well-characterized compound BTSA1 and the related molecule, this compound (compound 106). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in these foundational studies.

Introduction to Direct Bax Activation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A key pro-apoptotic member of this family is the Bax protein. In healthy cells, Bax is predominantly found in an inactive monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane. There, it oligomerizes and forms pores, resulting in mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in apoptosis, as it allows for the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and cell death.[2]

Cancer cells often evade apoptosis by overexpressing anti-apoptotic Bcl-2 family proteins, which sequester pro-apoptotic proteins like Bax.[3] Direct pharmacological activation of Bax presents a promising therapeutic strategy to bypass this resistance and induce apoptosis in cancer cells.[2] Early research has led to the discovery of small molecules that can directly bind to and activate Bax, including this compound (compound 106) and the more extensively studied BAX Trigger Site Activator 1 (BTSA1).[2]

Quantitative Efficacy Data

The following tables summarize the quantitative data from early studies on the efficacy of this compound compounds in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of BTSA1 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (µM) after 24h Treatment | Reference |

| THP-1 | ~1-4 | |

| OCI-AML3 | ~1-4 | |

| MOLM-13 | Not explicitly stated, but sensitive in the low µM range | |

| MV4-11 | Not explicitly stated, but sensitive in the low µM range |

Table 2: Binding Affinity of BTSA1

| Assay | IC50 (nM) | Reference |

| Competitive Fluorescence Polarization (competing with FITC-BIM SAHBA2) | 250 |

Table 3: In Vitro Efficacy of this compound (compound 106)

| Cell Line | Effect | Concentration Range (µM) | Reference |

| Murine Lewis Lung Carcinoma (LLC) | Dose-dependent apoptosis induction | 20-80 | |

| Human Non-small Cell Lung Carcinoma (A549) | Dose-dependent apoptosis induction | 20-80 | |

| Human Pancreatic Carcinoma (PANC-1) | Dose-dependent apoptosis induction | 20-80 |

Table 4: In Vivo Efficacy of this compound Compounds

| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| BTSA1 | Human AML Xenograft (THP-1 cells) | Mice | 10 mg/kg every 48h | Significantly increased survival | |

| This compound (compound 106) | Murine Lewis Lung Carcinoma (LLC) | C57BL/6 female mice | 40 mg/kg, i.p., daily for 13 days | Inhibition of lung tumor growth and induction of apoptosis |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bax Activation by BTSA1

Caption: Signaling pathway of BTSA1-induced apoptosis.

Experimental Workflow for Efficacy Testing

Caption: Experimental workflow for Bax activator efficacy testing.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a Bax activator.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Bax activator stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure: